molecular formula C10H8Cl2O2 B1371204 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid CAS No. 1157554-61-4

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1371204
CAS No.: 1157554-61-4
M. Wt: 231.07 g/mol
InChI Key: ZIYQYJURTQZRGY-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,4-dichlorophenyl group. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and pharmaceutical development .

Scientific Research Applications

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the study and application of 2-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid are not clear from the available information. It’s a useful research chemical , but more research is needed to fully understand its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the carboxylate anion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, its derivatives may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring and a dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYQYJURTQZRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157554-61-4
Record name 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
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2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
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2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
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2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
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2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid

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